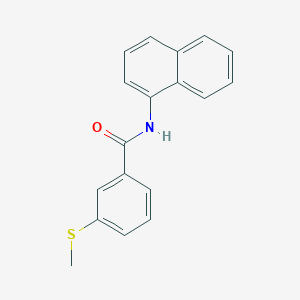

3-(methylthio)-N-(naphthalen-1-yl)benzamide

Description

Properties

IUPAC Name |

3-methylsulfanyl-N-naphthalen-1-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NOS/c1-21-15-9-4-8-14(12-15)18(20)19-17-11-5-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJICQWGJRQTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(naphthalen-1-yl)benzamide typically involves the reaction of naphthalen-1-amine with 3-methylsulfanylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(naphthalen-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced benzamide derivatives.

Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

3-(methylthio)-N-(naphthalen-1-yl)benzamide applications in scientific research:

3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide and other similar compounds have applications in chemistry, biology, medicine, and industry. These compounds are used as building blocks for synthesizing more complex molecules and are investigated for their potential as antimicrobial, antifungal, anti-inflammatory, and antitumor agents. They are also utilized in the development of dyes and chemical reaction accelerators.

Biological Activity

3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a complex organic compound with a thiazole ring, naphthalene moiety, and benzamide group. It has potential antimicrobial, antifungal, anti-inflammatory, and antitumor properties. The thiazole ring can bind to enzymes and receptors, altering their activity and potentially inhibiting pathways involved in inflammation and tumor growth by blocking key enzymes or receptors.

Similar Compounds

Several compounds share structural similarities:

- Sulfathiazole An antimicrobial drug with a thiazole ring.

- Ritonavir An antiretroviral drug containing a thiazole moiety.

- Abafungin An antifungal drug with a thiazole structure.

3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is unique due to its specific combination of a thiazole ring, naphthalene moiety, and benzamide group.

Other research has explored related benzamide derivatives for various applications:

- N,N'-bis(arylmethyl)benzimidazolium salts have been synthesized and evaluated for their in vitro anti-cancer activity against select non-small cell lung cancer cell lines . The results indicate that hydrophobic substituents on the salts increase the overall anti-proliferative activity .

- Novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives have been synthesized and showed cytotoxic activity toward human cancer cell lines .

- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)benzamide has been studied as a potential enzyme inhibitor, particularly in cancer research, where it may affect histone deacetylase activity. Compounds with similar structures have also shown promise in anti-inflammatory and analgesic applications.

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Methyl-N-(naphthalen-1-yl)benzamide (C₁₈H₁₅NO, MW 261.32 g/mol)

- Key difference : Lacks the methylthio group at position 3.

- This compound was characterized by NIST for structural validation but lacks reported bioactivity .

N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-ethoxybenzamide (Compound 31, )

- Key difference : Ethoxy (-OEt) group replaces methylthio.

- Impact : The ethoxy group introduces steric bulk and polarity, leading to lower synthetic yield (5%) compared to the methylthio analog (31% yield for Compound 30) . Bioactivity data suggest ethoxy-substituted derivatives may have reduced potency in AC1 inhibition due to altered electronic properties.

N-{3-(Methylthio)-1-[5-[(2-fluorophenyl)amino]-1,3,4-thiadiazole-2-yl]propyl}benzamide ()

- Key difference : Incorporates a 1,3,4-thiadiazole ring linked to the benzamide.

- Bioactivity : Exhibits antimicrobial activity (45% yield, melting point 196–201°C), highlighting the role of the thiadiazole moiety in enhancing antimicrobial efficacy compared to the naphthalen-1-yl-substituted target compound .

Naphthalen-1-yl Substituted Analogs

N-(3-Naphthalen-1-yl-4-oxo-2-sulfanylideneimidazolidin-1-yl)benzamide (C₂₀H₁₅N₃O₂S, MW 361.42 g/mol)

- Key difference: Replaces the methylthio group with a sulfanylideneimidazolidinone ring.

N-(2,4-Dibromonaphthyl)benzamide ()

- Key difference : Bromine atoms at positions 2 and 4 of the naphthalene ring.

- Synthetic routes involve benzoylation in pyridine, differing from the BTFFH/DIPEA-mediated coupling used for the methylthio analog .

Key Observations :

- The methylthio group in the target compound improves synthetic accessibility compared to ethoxy or brominated analogs.

- Thiadiazole-containing derivatives exhibit higher melting points, suggesting enhanced crystallinity due to heterocyclic rigidity .

Biological Activity

3-(methylthio)-N-(naphthalen-1-yl)benzamide (CAS No. 896342-44-2) is a compound with significant biological activity, particularly in the realms of cancer research and pharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse scientific studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₈H₁₅NOS

- Molecular Weight : 293.38 g/mol

- Chemical Structure : The compound features a naphthalene ring attached to a benzamide moiety, with a methylthio group providing unique reactivity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Interaction : It is hypothesized to interact with specific receptors involved in cellular signaling pathways, potentially influencing apoptosis and necroptosis mechanisms.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases that play critical roles in cancer cell proliferation and survival.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound:

- Cell Viability Assays : In vitro studies demonstrated that the compound exhibits dose-dependent cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The IC₅₀ values reported were approximately 15 µM for HCT116 and 20 µM for MDA-MB-231 cells, indicating significant antiproliferative effects .

| Cell Line | IC₅₀ (µM) |

|---|---|

| HCT116 | 15 |

| MDA-MB-231 | 20 |

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects involves:

- Induction of Apoptosis : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound, suggesting its role in promoting programmed cell death.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in treated cells, potentially preventing further cell division .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : Studies indicate favorable absorption characteristics, with high bioavailability observed in preliminary animal models.

- Metabolism : The compound is metabolized primarily in the liver, with several metabolites identified that retain some biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vivo Models : Animal studies demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models, supporting its potential as an effective anticancer agent.

- Combination Therapy : Research has indicated enhanced efficacy when combined with other chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.